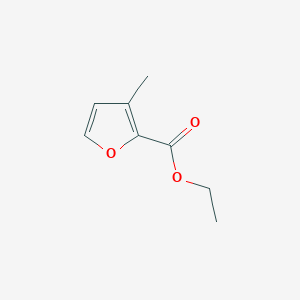

Ethyl 3-methylfuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

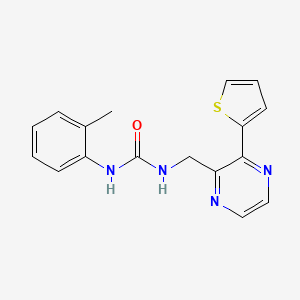

Ethyl 3-methylfuran-2-carboxylate is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 . It is used in various chemical reactions and has been the subject of several studies.

Molecular Structure Analysis

The molecular structure of Ethyl 3-methylfuran-2-carboxylate consists of a furan ring with a methyl group at the 3rd position and a carboxylate group at the 2nd position . The InChI code for this compound is 1S/C8H10O3/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-methylfuran-2-carboxylate are not detailed in the search results, similar furan derivatives have been involved in various chemical transformations. For instance, sulfur ylides and alkynes have been used in the synthesis of furan derivatives .

Physical And Chemical Properties Analysis

Ethyl 3-methylfuran-2-carboxylate is a powder that should be stored at 4 degrees Celsius . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

1. Chemical Synthesis and Reactions

Ethyl 2-methylfuran-3-carboxylate is involved in various chemical synthesis processes. For instance, it is chloroethylated and alkylates secondary amines, or eliminates HCl under specific reaction conditions. In certain reactions, derivatives like 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate and 5-ethylfuran-3-carboxylate are formed (Pevzner, 2007). Additionally, ethyl 2-methyl-2,3-butadienoate, which is structurally similar, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

2. Electrochemical Applications

In an innovative application, the derivative ethyl 5-(chloromethyl)furan-2-carboxylate undergoes electrochemical reduction to yield furylogous enolate anions. These anions can be further reacted with carbon dioxide or hydrogen ion to produce diverse furan derivatives, highlighting the versatility of ethyl 3-methylfuran-2-carboxylate in electrochemical processes (Ling, Miao, Cao, & Mascal, 2022).

3. Synthetic Antioxidant Development

A derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, synthesized from 2-methylfuran, has been identified as a new synthetic antioxidant. This showcases the potential of ethyl 3-methylfuran-2-carboxylate and its derivatives in the development of new antioxidants (Yao, 2007).

4. Biological Activity Studies

Derivatives of ethyl 3-methylfuran-2-carboxylate, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have been studied for their biological activities. These studies include assessments of cytotoxicity against cancer cell lines and antibacterial efficacy, demonstrating the compound's potential in biomedical applications (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Safety and Hazards

The safety data sheet for Ethyl 3-methylfuran-2-carboxylate indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

ethyl 3-methylfuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMRKPLDOFLBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methylfuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide](/img/structure/B2639008.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2639020.png)

![Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639021.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2639022.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639023.png)